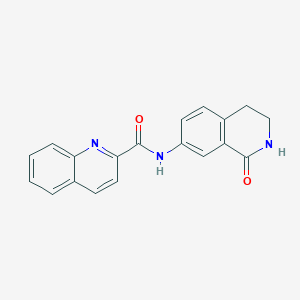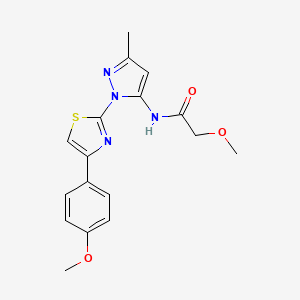
N-(1-oxo-1,2,3,4-tetrahydroisoquinolin-7-yl)quinoline-2-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(1-oxo-1,2,3,4-tetrahydroisoquinolin-7-yl)quinoline-2-carboxamide is a complex organic compound that has garnered attention in scientific research due to its potential applications in various fields such as chemistry, biology, medicine, and industry. This compound features a quinoline ring system conjugated to a tetrahydroisoquinoline moiety, which is further modified by a carboxamide group.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of N-(1-oxo-1,2,3,4-tetrahydroisoquinolin-7-yl)quinoline-2-carboxamide typically involves multiple steps, starting with the construction of the tetrahydroisoquinoline core. This can be achieved through the Biltz synthesis, which involves the cyclization of a β-phenylethylamine derivative with an aldehyde under acidic conditions. Subsequent oxidation of the tetrahydroisoquinoline core introduces the 1-oxo functionality.
Industrial Production Methods: On an industrial scale, the synthesis of this compound may involve optimized reaction conditions to increase yield and purity. Large-scale reactions often employ continuous flow chemistry techniques to ensure consistent product quality and efficient processing.
化学反応の分析
Types of Reactions: This compound can undergo various chemical reactions, including:
Oxidation: The 1-oxo group can be further oxidized to form derivatives with higher oxidation states.
Reduction: The quinoline ring can be reduced to produce dihydroquinoline derivatives.
Substitution: The carboxamide group can undergo nucleophilic substitution reactions with various reagents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) in the presence of a catalyst are often used.
Substitution: Nucleophiles like amines and alcohols can be used for substitution reactions, typically under acidic or basic conditions.
Major Products Formed:
Oxidation Products: Higher oxidation state derivatives of the 1-oxo group.
Reduction Products: Dihydroquinoline derivatives.
Substitution Products: Amides, esters, and other substituted derivatives of the carboxamide group.
科学的研究の応用
Chemistry: In chemistry, this compound serves as a versatile intermediate for the synthesis of more complex molecules. Its structural features make it suitable for use in organic synthesis, particularly in the construction of heterocyclic compounds.
Biology: Biologically, N-(1-oxo-1,2,3,4-tetrahydroisoquinolin-7-yl)quinoline-2-carboxamide has shown potential as a bioactive molecule. It can interact with various biological targets, making it a candidate for drug development.
Medicine: In medicine, this compound has been studied for its pharmacological properties. It may exhibit activities such as anti-inflammatory, antimicrobial, and anticancer effects, depending on its derivatives and modifications.
Industry: In industry, this compound can be used as a building block for the synthesis of dyes, pigments, and other chemical products. Its unique structure allows for the creation of materials with specific properties.
作用機序
The mechanism by which N-(1-oxo-1,2,3,4-tetrahydroisoquinolin-7-yl)quinoline-2-carboxamide exerts its effects involves interactions with molecular targets and pathways. The compound may bind to specific receptors or enzymes, leading to biological responses. The exact mechanism can vary depending on the derivative and the biological system .
類似化合物との比較
N-(1-oxo-1,2,3,4-tetrahydroisoquinolin-7-yl)thiophene-3-carboxamide: This compound shares a similar core structure but has a thiophene ring instead of a quinoline ring.
4-(5-Amino-6-(1-oxo-1,2,3,4-tetrahydroisoquinolin-6-yl)pyrazin-2-yl)-N-cyclopropyl-N-methylbenzenesulfonamide: This compound features a pyrazinyl group and additional substituents compared to the quinoline derivative.
Uniqueness: N-(1-oxo-1,2,3,4-tetrahydroisoquinolin-7-yl)quinoline-2-carboxamide stands out due to its quinoline ring system, which imparts unique electronic and steric properties. This makes it particularly useful in specific applications where the quinoline moiety is advantageous.
特性
IUPAC Name |
N-(1-oxo-3,4-dihydro-2H-isoquinolin-7-yl)quinoline-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15N3O2/c23-18-15-11-14(7-5-12(15)9-10-20-18)21-19(24)17-8-6-13-3-1-2-4-16(13)22-17/h1-8,11H,9-10H2,(H,20,23)(H,21,24) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FFZUYVPGYDNSSX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNC(=O)C2=C1C=CC(=C2)NC(=O)C3=NC4=CC=CC=C4C=C3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![2-(4-{[(4-chlorophenyl)methoxy]methyl}piperidine-1-carbonyl)quinoline](/img/structure/B2953616.png)

![2-[1-(4-Methylbenzenesulfonamido)cyclohexyl]acetic acid](/img/structure/B2953620.png)



![[(6-methylpyridin-2-yl)methyl][(1-phenyl-1H-1,2,4-triazol-3-yl)methyl](prop-2-yn-1-yl)amine](/img/structure/B2953628.png)
![2-chloro-N-((4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-3-yl)methyl)benzamide](/img/structure/B2953629.png)

![Methyl 7-azaspiro[3.5]non-2-ene-2-carboxylate](/img/structure/B2953632.png)
![N-(2-(7-oxofuro[2,3-c]pyridin-6(7H)-yl)ethyl)-1H-indole-3-carboxamide](/img/structure/B2953633.png)



